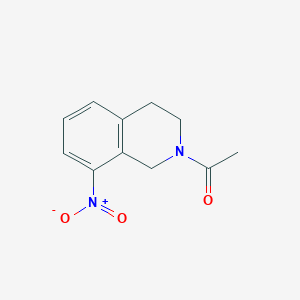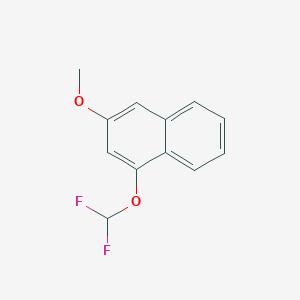
1-(Difluoromethoxy)-3-methoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethoxy)-3-methoxynaphthalene is an organic compound characterized by the presence of both difluoromethoxy and methoxy groups attached to a naphthalene ring
Métodos De Preparación
The synthesis of 1-(Difluoromethoxy)-3-methoxynaphthalene typically involves the introduction of difluoromethoxy and methoxy groups onto a naphthalene ring. One common method is through the difluoromethylation of naphthalene derivatives using difluoromethylation reagents. This process can be catalyzed by metals such as palladium or copper under specific reaction conditions . Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(Difluoromethoxy)-3-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce other functional groups onto the naphthalene ring
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Difluoromethoxy)-3-methoxynaphthalene has several applications in scientific research:
Biology: Its derivatives are used in the study of biological processes and as potential bioactive molecules.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethoxy)-3-methoxynaphthalene involves its interaction with molecular targets through its functional groups. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
1-(Difluoromethoxy)-3-methoxynaphthalene can be compared with other fluorinated naphthalene derivatives:
1-(Trifluoromethoxy)-3-methoxynaphthalene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to different reactivity and biological activity.
1-(Difluoromethoxy)-2-methoxynaphthalene: The position of the methoxy group can significantly affect the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and potential applications in various fields. Its synthesis, reactivity, and applications make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C12H10F2O2 |
|---|---|
Peso molecular |
224.20 g/mol |
Nombre IUPAC |
1-(difluoromethoxy)-3-methoxynaphthalene |
InChI |
InChI=1S/C12H10F2O2/c1-15-9-6-8-4-2-3-5-10(8)11(7-9)16-12(13)14/h2-7,12H,1H3 |
Clave InChI |
YHOSGNVIFZZIJP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC=CC=C2C(=C1)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-7-methyl-](/img/structure/B11883858.png)

![2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11883861.png)
![4-Methoxy-6h-benzo[c]chromen-6-one](/img/structure/B11883866.png)
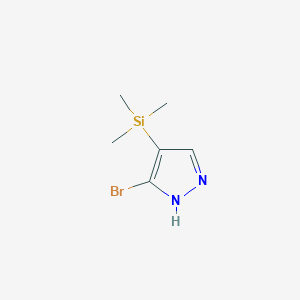

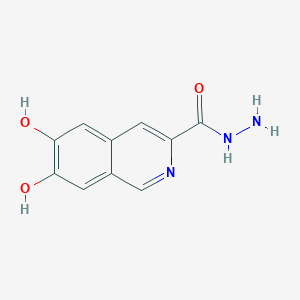
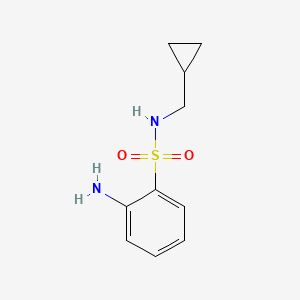


![2-Benzyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11883911.png)
![7-Fluoro-1-methylspiro[indoline-3,4'-piperidine]](/img/structure/B11883913.png)
